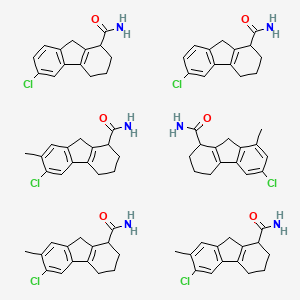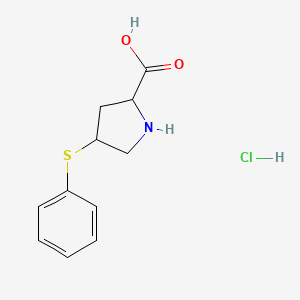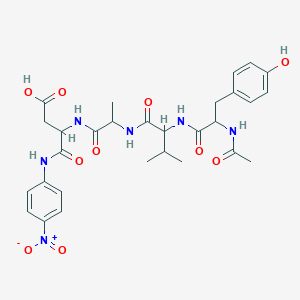
Ac-DL-Tyr-DL-Val-DL-Ala-DL-Asp-pNA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ac-DL-Tyr-DL-Val-DL-Ala-DL-Asp-pNA, also known as acetyl-DL-tyrosine-DL-valine-DL-alanine-DL-aspartic acid-p-nitroanilide, is a synthetic peptide substrate. This compound is widely used in biochemical research, particularly in the study of enzyme kinetics and protease activity. The presence of the p-nitroanilide group allows for chromogenic detection, making it a valuable tool in various assays.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DL-Tyr-DL-Val-DL-Ala-DL-Asp-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, DL-aspartic acid, is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid (DL-alanine) is coupled using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Repetition: The deprotection and coupling steps are repeated for DL-valine, DL-tyrosine, and finally, the acetyl group is added to the N-terminus.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ac-DL-Tyr-DL-Val-DL-Ala-DL-Asp-pNA undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by proteases, resulting in the cleavage of peptide bonds.
Oxidation: The tyrosine residue can undergo oxidation, forming dityrosine.
Reduction: The nitro group on p-nitroanilide can be reduced to an amino group.
Common Reagents and Conditions
Hydrolysis: Enzymes such as trypsin or chymotrypsin in buffered aqueous solutions.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like sodium dithionite.
Major Products
Hydrolysis: Produces smaller peptide fragments and free p-nitroaniline.
Oxidation: Forms dityrosine and other oxidized products.
Reduction: Converts p-nitroanilide to p-phenylenediamine.
Aplicaciones Científicas De Investigación
Ac-DL-Tyr-DL-Val-DL-Ala-DL-Asp-pNA is extensively used in scientific research:
Enzyme Kinetics: As a substrate to study the activity of proteases like caspase-1.
Drug Development: Screening potential inhibitors of proteases.
Biochemical Assays: Chromogenic detection of enzyme activity in various biological samples.
Mecanismo De Acción
The compound acts as a substrate for proteases. When the peptide bond is cleaved by the enzyme, p-nitroaniline is released, which can be detected spectrophotometrically. This allows researchers to measure enzyme activity and kinetics. The molecular targets include various proteases, and the pathways involved are those related to protein degradation and processing.
Comparación Con Compuestos Similares
Similar Compounds
Ac-DL-Tyr-DL-Val-DL-Ala-DL-Asp-AMC: Uses 7-amino-4-methylcoumarin instead of p-nitroanilide.
Ac-DL-Tyr-DL-Val-DL-Ala-DL-Asp-R110: Uses rhodamine 110 as the chromogenic group.
Uniqueness
Ac-DL-Tyr-DL-Val-DL-Ala-DL-Asp-pNA is unique due to its p-nitroanilide group, which provides a distinct chromogenic signal upon cleavage. This makes it particularly useful in assays requiring precise and sensitive detection of protease activity.
Propiedades
IUPAC Name |
3-[2-[[2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-4-(4-nitroanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N6O10/c1-15(2)25(34-28(42)22(31-17(4)36)13-18-5-11-21(37)12-6-18)29(43)30-16(3)26(40)33-23(14-24(38)39)27(41)32-19-7-9-20(10-8-19)35(44)45/h5-12,15-16,22-23,25,37H,13-14H2,1-4H3,(H,30,43)(H,31,36)(H,32,41)(H,33,40)(H,34,42)(H,38,39) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPNOCSPPGFBPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N6O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
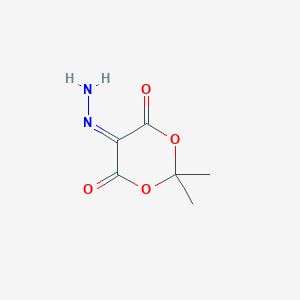
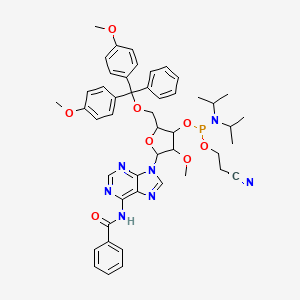
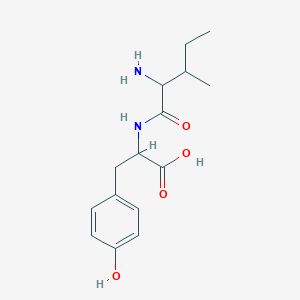
![Rel-4-((R)-(2-methoxyphenyl)(phenyl)phosphaneyl)-6-((S)-(2-methoxyphenyl)(phenyl)phosphaneyl)dibenzo[b,d]furan](/img/structure/B13389188.png)
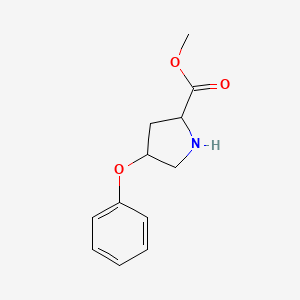
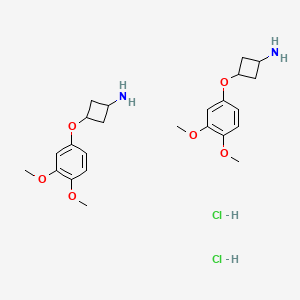
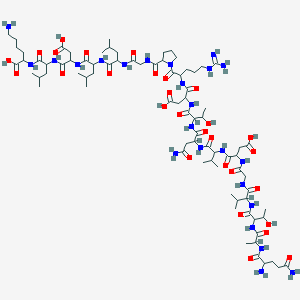

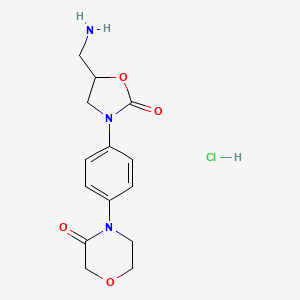
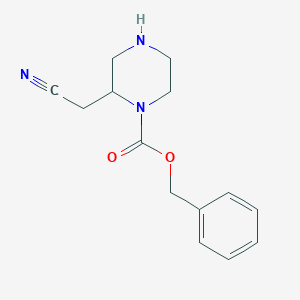
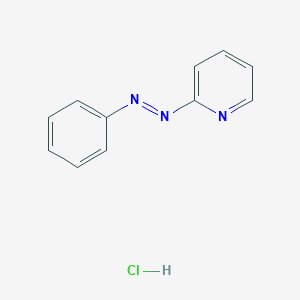
![1,3-bis[4-[N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;methanesulfonic acid](/img/structure/B13389250.png)
